(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol
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Overview
Description
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol is an organic compound that features a dioxolane ring and an enol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1,3-dioxolane with a suitable alkyne under catalytic conditions to form the desired enol. The reaction typically requires a palladium catalyst and proceeds under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The enol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the fragrance industry for its unique scent profile and stability.
Mechanism of Action
The mechanism of action of (E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol involves its interaction with specific molecular targets. The enol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The dioxolane ring provides structural stability and can modulate the compound’s overall chemical behavior.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-one: Similar structure but with a ketone group instead of an enol.
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-amine: Similar structure but with an amine group instead of an enol.
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-thiol: Similar structure but with a thiol group instead of an enol.
Uniqueness
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol is unique due to its combination of an enol group and a dioxolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C10H18O3 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
(E)-2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pent-4-en-1-ol |
InChI |
InChI=1S/C10H18O3/c1-9(8-11)4-3-5-10(2)12-6-7-13-10/h3,5,9,11H,4,6-8H2,1-2H3/b5-3+ |
InChI Key |
SUFXVJKZLOHZLM-HWKANZROSA-N |
Isomeric SMILES |
CC(C/C=C/C1(OCCO1)C)CO |
Canonical SMILES |
CC(CC=CC1(OCCO1)C)CO |
Origin of Product |
United States |
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